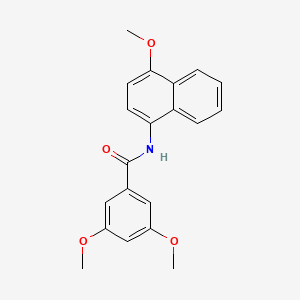

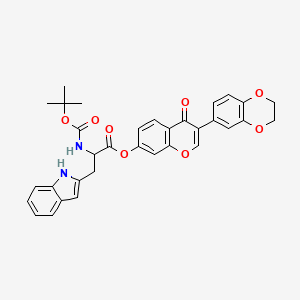

![molecular formula C16H22N2O3S B5502256 ethyl 1-{[(2-methoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5502256.png)

ethyl 1-{[(2-methoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds closely related to ethyl 1-{[(2-methoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxylate involves several strategic methods. A practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate in the development of potent gastrointestinal stimulants, highlights an efficient formation process from 1-methyl-1,2,3,6-tetrahydropyridine via cis-fused oxazolidinopiperidine (B. Kim et al., 2001). This method demonstrates the intricate steps involved in synthesizing complex piperidine derivatives.

Molecular Structure Analysis

The molecular structure of related compounds provides significant insights into their chemical behavior. Studies on the crystal and molecular structures of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate have revealed detailed information about their crystallization and structural parameters, emphasizing the importance of single-crystal X-ray diffraction data (M. Kaur et al., 2012). These studies are crucial for understanding the structural basis of the chemical reactivity and properties of similar compounds.

Chemical Reactions and Properties

The chemical reactions and properties of piperidine and its derivatives are extensively studied. The reactivity of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with secondary amines highlights the formation of various derivatives, showcasing the versatility of these compounds in chemical synthesis (Anastasia Vasileva et al., 2018). These reactions are fundamental to developing new compounds with potential applications in various fields.

Physical Properties Analysis

The physical properties of compounds similar to ethyl 1-{[(2-methoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxylate, such as solubility, crystallization behavior, and melting points, are critical for their application in different domains. Although specific studies directly addressing the physical properties of the target compound were not identified, the research on analogous compounds provides a foundation for understanding these aspects.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, of piperidine derivatives, are integral to their utility in chemical synthesis and potential applications. The study on the synthesis and characterization of ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate demonstrates the methodological approach to elucidating these properties through synthesis and analytical techniques (Dongmei Li et al., 2013).

Aplicaciones Científicas De Investigación

Alkoxycarbonylpiperidines as N-Nucleophiles in Aminocarbonylation Piperidines with ester functionality, including compounds similar to ethyl 1-{[(2-methoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxylate, have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation. This process, applicable to iodobenzene and iodoalkenes, results in the formation of carboxamides and ketocarboxamides, showcasing the utility of such compounds in complex organic synthesis (Takács et al., 2014).

Synthesis of New Substituted Spiro Pyrazolethieno, Pyrimidinethieno, and Benzodiazepinethieno Pyridazine Derivatives Compounds with structural similarities to ethyl 1-{[(2-methoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxylate have been used to synthesize a range of biologically active derivatives. These derivatives exhibit antibacterial and antifungal activities, demonstrating the potential of such compounds in medicinal chemistry and drug discovery (Faty et al., 2010).

Influence of A1,3 Strain on Stereochemical Outcome in Synthesis The synthesis of dihydroxypiperidines from similar starting materials has been influenced by A1,3 strain, affecting the stereochemical outcome of acid-mediated amido cyclization. This insight into the synthetic pathway underscores the impact of molecular strain on the synthesis of complex organic molecules (Ramakrishna et al., 2016).

Synthesis of Lignan Conjugates via Cyclopropanation Lignan conjugates synthesized from ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates show significant antimicrobial and antioxidant activities. This research highlights the potential application of similar compounds in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 1-[(2-methoxyphenyl)carbamothioyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S/c1-3-21-15(19)12-8-10-18(11-9-12)16(22)17-13-6-4-5-7-14(13)20-2/h4-7,12H,3,8-11H2,1-2H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTQHWUYBOBBIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=S)NC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-[(2-methoxyphenyl)carbamothioyl]piperidine-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

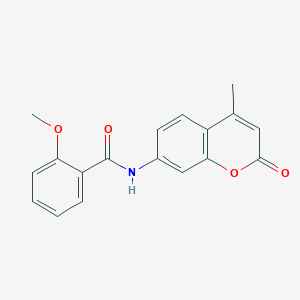

![3-(3-methoxyphenyl)-N-methyl-N-[(5-methyl-2-thienyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5502184.png)

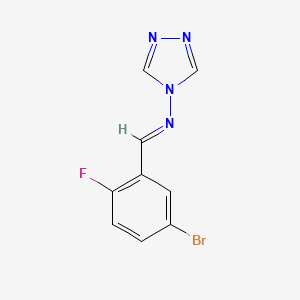

![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyl-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5502218.png)

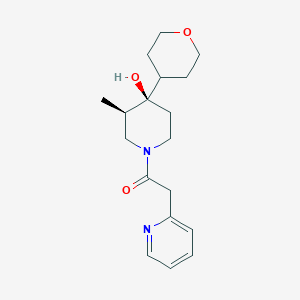

![1-(2-chlorophenyl)-4-[(2S)-2-hydroxy-3-phenylpropanoyl]-2-piperazinone](/img/structure/B5502220.png)

![5-[(2-ethyl-6-methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5502222.png)

![2-[(4-methoxyphenoxy)methyl]-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5502228.png)

![2-({[(4-isopropylmorpholin-2-yl)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5502230.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5502251.png)

![4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5502273.png)